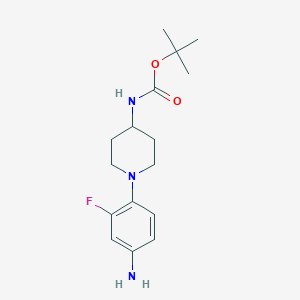

tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate

説明

tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate (CAS: 1000053-23-5, MFCD23701381) is a piperidine-derived carbamate compound featuring a tert-butyl carbamate protecting group and a 4-amino-2-fluorophenyl substituent on the piperidine ring . This compound is commonly utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of kinase inhibitors, receptor antagonists, and other bioactive molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines during multi-step syntheses, enabling selective deprotection under acidic conditions. The 4-amino-2-fluorophenyl substituent contributes to electronic and steric modulation, influencing binding affinity and metabolic stability in drug candidates. The compound is typically synthesized via nucleophilic substitution or Pd-catalyzed coupling reactions, with a reported purity of 95% .

特性

IUPAC Name |

tert-butyl N-[1-(4-amino-2-fluorophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-12-6-8-20(9-7-12)14-5-4-11(18)10-13(14)17/h4-5,10,12H,6-9,18H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNYMHLVBPANAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Boc Protection of Piperidin-4-yl Amine

The initial step involves the protection of piperidin-4-yl amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield tert-butyl piperidin-4-yl carbamate. This transformation is well-established and typically proceeds with high yield.

- Reagents: Piperidin-4-yl amine, Boc2O, base (e.g., triethylamine or sodium bicarbonate).

- Solvent: Dichloromethane or tetrahydrofuran (THF).

- Conditions: Room temperature, 2–6 hours.

- Outcome: tert-Butyl piperidin-4-yl carbamate as a stable intermediate.

N-Arylation of Boc-Protected Piperidine

The key step is the introduction of the 4-amino-2-fluorophenyl group onto the nitrogen of the Boc-protected piperidine. This is achieved via nucleophilic substitution or Buchwald-Hartwig amination, depending on the availability of suitable aryl halide precursors.

Method 1: Benzylation followed by Boc deprotection and re-protection

- As reported in a synthesis of related compounds, benzylation of the piperidine nitrogen of tert-butyl piperidin-4-yl carbamate is performed first to give an N-benzyl intermediate.

- Subsequent Boc deprotection (e.g., using trifluoroacetic acid) yields the free amine.

- The free amine is then coupled with a 4-amino-2-fluorophenyl derivative under amide coupling conditions or nucleophilic aromatic substitution to install the aromatic substituent.

Method 2: Direct coupling via amide bond formation

- The Boc-protected piperidine intermediate can be reacted with activated 4-amino-2-fluorobenzoic acid derivatives (e.g., acid chlorides or activated esters) in the presence of coupling reagents such as HOBt, HCTU, and DIPEA.

- This method provides efficient formation of the N-aryl bond while preserving the Boc group for further synthetic manipulations.

-

- Palladium-catalyzed Buchwald-Hartwig amination can be employed for direct C-N bond formation between the piperidine nitrogen and aryl halides.

- Ligands such as BINAP or Xantphos, bases like sodium tert-butoxide or cesium carbonate, and solvents such as toluene or dioxane are typical.

- Reaction temperatures range from 80°C to 120°C, with reaction times of 12–24 hours.

Deprotection and Purification

- Boc deprotection is commonly achieved using trifluoroacetic acid (TFA) in dichloromethane at room temperature for 1–3 hours.

- The resulting free amine can be purified by recrystallization or chromatography.

- Final compound purity is confirmed by NMR, mass spectrometry, and HPLC.

Data Table Summarizing Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Boc Protection | Piperidin-4-yl amine, Boc2O, Et3N, DCM, RT | tert-Butyl piperidin-4-yl carbamate | 85–95 | Standard protection reaction |

| 2 | N-Arylation (Method 1) | Benzyl bromide, base; then Boc deprotection (TFA) | N-benzyl piperidin-4-yl amine; free amine | 70–80 | Two-step process with intermediate isolation |

| 3 | N-Arylation (Method 2) | 4-amino-2-fluorobenzoic acid derivative, HOBt, HCTU, DIPEA, DMF, RT | This compound | 75–90 | Direct coupling, preferred for efficiency |

| 4 | Boc Deprotection | TFA, DCM, RT | Free amine derivative | >90 | Final deprotection step |

Research Findings and Optimization Notes

- The Boc protection step is highly efficient and reproducible, providing a stable intermediate for further functionalization.

- Direct coupling methods (amide bond formation) using modern coupling reagents (HOBt, HCTU) offer higher yields and fewer purification steps compared to multi-step benzylation/deprotection routes.

- The presence of the fluorine atom at the 2-position on the aromatic ring can influence the reactivity; thus, reaction conditions may require slight optimization, such as adjusting base strength or temperature.

- The use of palladium-catalyzed Buchwald-Hartwig amination is a promising alternative for direct C-N bond formation, but requires careful ligand and catalyst selection to avoid side reactions and maintain the Boc group intact.

- Deprotection with TFA is straightforward but must be carefully controlled to prevent degradation of sensitive substituents on the aromatic ring.

化学反応の分析

tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can undergo reduction reactions to modify the functional groups on the phenyl ring.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry Applications

-

FAK Inhibition :

- The compound has been studied for its role as a Focal Adhesion Kinase (FAK) inhibitor. FAK plays a crucial role in cancer cell migration and invasion, making it a target for anticancer therapies. Research indicates that derivatives of this compound exhibit significant inhibitory activity against FAK, offering potential therapeutic avenues for cancer treatment .

-

Neuropharmacological Research :

- The compound's structural features suggest it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Preliminary studies have indicated that similar piperidine derivatives can influence mood and anxiety disorders, which opens up avenues for further exploration of this compound in neuropharmacology .

- Antiviral Activity :

Case Study 1: FAK Inhibition

A study published in a patent document highlighted the synthesis of various pyrimidine derivatives, including this compound, which showed promising results in inhibiting FAK activity. The results indicated a dose-dependent response in cellular assays, suggesting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

In another study focusing on piperidine derivatives, researchers evaluated the anxiolytic effects of related compounds in animal models. The findings suggested that the introduction of amino and fluorine groups significantly enhanced the activity profile, warranting further investigation into this compound for treating anxiety disorders .

Data Table: Summary of Applications

生物活性

Overview

tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is a piperidine derivative characterized by a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with an amino and a fluorine group on the phenyl ring. This compound has garnered attention in biochemical research due to its potential applications in drug development, particularly in targeted protein degradation via PROTAC (Proteolysis Targeting Chimeras) technology.

- Molecular Formula : C16H23FN2O2

- Molecular Weight : 294.36 g/mol

- IUPAC Name : tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate

- CAS Number : 188975-15-7

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It acts as both an inhibitor and activator of enzymes, depending on the specific biological context. For example, it has been shown to facilitate the synthesis of N-Boc-protected anilines and influence cellular signaling pathways and gene expression .

Cellular Effects

Research indicates that this compound can modulate various cellular processes:

- Cell Signaling : It influences pathways involved in cellular metabolism and gene regulation.

- PROTAC Development : Its semi-flexible linker properties make it suitable for use in PROTACs, enhancing targeted protein degradation capabilities.

Study 1: PROTAC Applications

In a study focusing on PROTACs, this compound was utilized as a linker to create chimeric molecules that target specific proteins for degradation. The compound's ability to form stable intermediates was crucial for the successful synthesis of these chimeras, demonstrating its utility in drug design.

Study 2: Enzyme Inhibition

Another research effort evaluated the compound's role as an inhibitor of GSK-3β, an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. The study found that derivatives of this compound exhibited varying degrees of inhibitory potency, with some analogs showing nanomolar IC50 values against GSK-3β, indicating significant potential for therapeutic applications .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | C16H23FN2O2 | Varies | PROTAC linker, GSK-3β inhibition |

| tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate | C16H23FN2O2 | 480 | GSK-3β inhibition |

| tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate | C16H22FN3O4 | Not reported | Potential enzyme inhibition |

類似化合物との比較

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The 4-amino-2-fluorophenyl group in the target compound provides a balance of electron-donating (NH₂) and electron-withdrawing (F) effects, enhancing both solubility and metabolic stability .

Functional Group Diversity :

- The 4-formylphenyl analog () contains an aldehyde group, enabling Schiff base formation or click chemistry for bioconjugation .

- The methylsulfonyl derivative () increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability .

Biological Activity :

- Compounds with indole or benzimidazole substituents () exhibit kinase or receptor antagonism, highlighting the role of aromatic heterocycles in target engagement .

Physicochemical Properties

Key Trends:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate, and how can intermediates be stabilized?

- Methodology : Multi-step synthesis involving:

- Condensation : React 4-amino-2-fluorophenylpiperidine with tert-butyl carbamate under basic conditions (e.g., triethylamine in dichloromethane) to form the carbamate linkage .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen, ensuring stability during subsequent reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for intermediates .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-reduction of sensitive functional groups (e.g., fluorine substituents).

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to verify the piperidine ring conformation, Boc group integrity, and fluorine/amine substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at 323.17 g/mol) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

- Troubleshooting : If spectral data conflicts with expected results (e.g., unexpected splitting in H NMR), re-examine reaction stoichiometry or solvent polarity effects .

Q. How should researchers handle and store this compound to ensure stability?

- Protocols :

- Storage : Keep in airtight containers under inert gas (argon) at -20°C to prevent Boc group hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light due to the fluorophenyl moiety’s potential photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) systematically. For example, using Pd/C under hydrogen gas for selective nitro-group reduction in intermediates .

- Continuous Flow Synthesis : Enhance reproducibility by automating reagent mixing and residence time control, reducing side reactions (e.g., tert-butyl group cleavage) .

Q. How should discrepancies in analytical data (e.g., LC-MS vs. NMR) be resolved?

- Approach :

- Cross-Validation : Compare LC-MS purity with H NMR integration ratios. For impurities, isolate via preparative HPLC and characterize structurally.

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR .

- Case Study : A 2021 study resolved conflicting spectral data for a similar Boc-protected piperidine by identifying residual triethylamine in the sample via C NMR .

Q. What computational strategies can predict the compound’s reactivity or biological interactions?

- Tools :

- Density Functional Theory (DFT) : Calculate electron distribution to predict nucleophilic sites (e.g., the 4-amino group’s reactivity in cross-coupling reactions).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., serotonin receptors) to guide pharmacological studies .

Q. What are the best practices for derivatizing the 4-amino group while retaining Boc protection?

- Methodology :

- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C to avoid Boc cleavage.

- Suzuki Coupling : Use Pd catalysts to introduce aryl groups, ensuring the Boc-protected nitrogen remains inert .

- Challenges : Monitor pH to prevent premature deprotection; use mild bases (e.g., NaHCO3) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

- Case Example : A 2023 study reported discrepancies in DMSO vs. ethanol solubility for a fluorophenyl analog.

- Resolution :

- Solvent Polarity Index : Correlate solubility with Hansen parameters.

- Thermodynamic Analysis : Measure solubility via gravimetric methods at controlled temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。